molecular formula C11H10O3 B078438 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde CAS No. 10410-28-3

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Cat. No.: B078438
CAS No.: 10410-28-3
M. Wt: 190.19 g/mol
InChI Key: OFYPXGKPVZYIIM-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Properties

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde and its derivatives have shown promising applications in the field of medicine, particularly for their antibacterial and anticancer properties. For instance, one of the synthesized derivatives exhibited moderate antibacterial activity against the plant pathogen Rhodococcus fascians, with a minimum inhibitory concentration (MIC) of 0.1 mg/mL. Additionally, certain derivatives demonstrated respectable cytotoxicity against A375 melanoma cancer cells, indicating potential for cancer treatment applications (Noviany et al., 2020).

Synthesis and Structural Studies

The compound has been a subject of interest in structural studies and synthesis processes. Researchers have focused on revising the structural composition of related compounds and synthesizing new derivatives. These studies often involve detailed NMR data analysis and molecular structure elucidation (Fun et al., 2009), (Yamada et al., 2009).

Development of Novel Compounds

Research has also extended to the creation of novel compounds using this compound as a building block. These endeavors include the synthesis of heterocycles and derivatives that have potential applications in various fields, including pharmaceuticals and organic chemistry (Luo et al., 2007), (Irgashev et al., 2021).

Green Chemistry Applications

The compound's derivatives have been used in green chemistry, demonstrating an efficient and eco-friendly synthesis process. This includes the synthesis of thiadiazoles, showcasing the compound's versatility and potential for environmentally friendly applications in chemical synthesis (Abdel-Aziem et al., 2020).

Pharmaceutical Research

There is significant interest in the pharmaceutical potential of this compound and its derivatives. Studies have focused on their activity as ligands for various receptors, indicating potential uses in drug development and pharmacological research (Yang et al., 1991).

Methodology Development in Organic Synthesis

The compound has also been instrumental in advancing methodologies in organic synthesis. Research has been conducted to develop new synthetic routes and procedures using this compound, contributing to the broader field of organic chemistry and synthesis (Baashen et al., 2017).

Properties

IUPAC Name

6-methoxy-3-methyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-9-4-3-8(13-2)5-10(9)14-11(7)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPXGKPVZYIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345548
Record name 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10410-28-3
Record name 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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